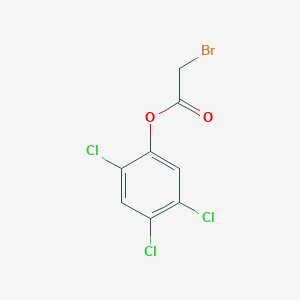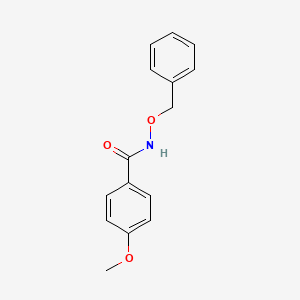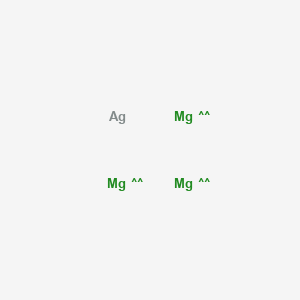
Magnesium--silver (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–silver (3/1) is a compound consisting of magnesium and silver in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Magnesium is known for its lightweight and high-strength characteristics, while silver is renowned for its excellent electrical conductivity and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium–silver (3/1) can be achieved through several synthetic routes. One common method involves the direct reaction of magnesium and silver at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the metals. The reaction can be represented as follows:
[ 3 \text{Mg} + \text{Ag} \rightarrow \text{Mg}_3\text{Ag} ]
Another method involves the reduction of silver salts with magnesium in a suitable solvent. This method allows for better control over the reaction conditions and the purity of the final product.
Industrial Production Methods
Industrial production of magnesium–silver (3/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The process may include steps such as melting, alloying, and casting to produce the desired material. Advanced techniques such as vacuum induction melting and powder metallurgy can also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium–silver (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silver oxide.
Reduction: Reduction reactions can be used to revert the oxidized forms back to the original compound.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–silver (3/1) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of magnesium–silver (3/1) include magnesium oxide, silver oxide, and various intermediate compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
Magnesium–silver (3/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Its antimicrobial properties make it useful in biological research and medical applications.
Medicine: The compound is explored for its potential use in antimicrobial coatings and medical devices.
Industry: Magnesium–silver (3/1) is used in the production of high-strength, lightweight materials for aerospace and automotive applications.
Mécanisme D'action
The mechanism of action of magnesium–silver (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound’s antimicrobial properties are attributed to the release of silver ions, which disrupt microbial cell membranes and interfere with cellular processes. In chemical reactions, the compound acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium–silver (3/1) include:
Magnesium oxide (MgO): Known for its high melting point and thermal stability.
Silver oxide (Ag2O): Used in various chemical and industrial applications.
Magnesium chloride (MgCl2): Commonly used in the production of magnesium metal and as a de-icing agent.
Uniqueness
Magnesium–silver (3/1) is unique due to its combination of properties from both magnesium and silver. It offers a balance of lightweight strength from magnesium and excellent electrical conductivity and antimicrobial properties from silver. This makes it particularly valuable in applications where both properties are desired, such as in advanced materials and medical devices.
Propriétés
Numéro CAS |
12041-07-5 |
|---|---|
Formule moléculaire |
AgMg3 |
Poids moléculaire |
180.78 g/mol |
InChI |
InChI=1S/Ag.3Mg |
Clé InChI |
FZARZPSHVZTTFD-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Mg].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


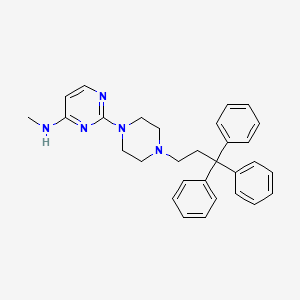
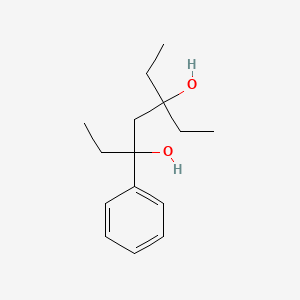
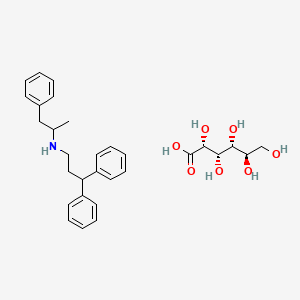
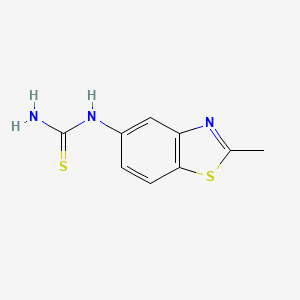

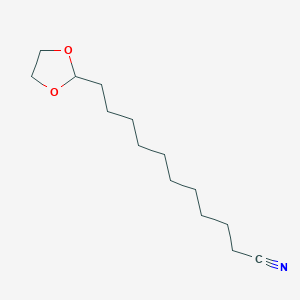
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
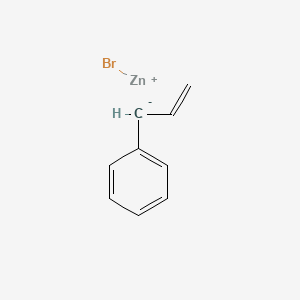
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
